molecular formula C27H32N2O8 B13646684 (Z)-but-2-enedioic acid;4-[[3-(3-ethyl-1-methylazepan-3-yl)phenoxy]carbonylamino]benzoic acid

(Z)-but-2-enedioic acid;4-[[3-(3-ethyl-1-methylazepan-3-yl)phenoxy]carbonylamino]benzoic acid

Cat. No.: B13646684
M. Wt: 512.6 g/mol
InChI Key: NKYJFOJOCHXUHD-BTJKTKAUSA-N
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Description

(Z)-but-2-enedioic acid;4-[[3-(3-ethyl-1-methylazepan-3-yl)phenoxy]carbonylamino]benzoic acid is a complex organic compound with a molecular formula of C23H28N2O4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-but-2-enedioic acid;4-[[3-(3-ethyl-1-methylazepan-3-yl)phenoxy]carbonylamino]benzoic acid involves the coupling of the acyl imidazole derivative of meptazinol with 4-aminobenzoic acid. The reaction is typically carried out in tetrahydrofuran (THF) with trifluoroacetic acid (TFA) as a catalyst at temperatures ranging from 35 to 40°C for approximately 22 hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the synthesis process mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

(Z)-but-2-enedioic acid;4-[[3-(3-ethyl-1-methylazepan-3-yl)phenoxy]carbonylamino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the phenoxy and azepane moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in modified phenoxy or azepane derivatives.

Scientific Research Applications

(Z)-but-2-enedioic acid;4-[[3-(3-ethyl-1-methylazepan-3-yl)phenoxy]carbonylamino]benzoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (Z)-but-2-enedioic acid;4-[[3-(3-ethyl-1-methylazepan-3-yl)phenoxy]carbonylamino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate specific signaling pathways and enzyme activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-but-2-enedioic acid;4-[[3-(3-ethyl-1-methylazepan-3-yl)phenoxy]carbonylamino]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C27H32N2O8

Molecular Weight

512.6 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;4-[[3-(3-ethyl-1-methylazepan-3-yl)phenoxy]carbonylamino]benzoic acid

InChI

InChI=1S/C23H28N2O4.C4H4O4/c1-3-23(13-4-5-14-25(2)16-23)18-7-6-8-20(15-18)29-22(28)24-19-11-9-17(10-12-19)21(26)27;5-3(6)1-2-4(7)8/h6-12,15H,3-5,13-14,16H2,1-2H3,(H,24,28)(H,26,27);1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

NKYJFOJOCHXUHD-BTJKTKAUSA-N

Isomeric SMILES

CCC1(CCCCN(C1)C)C2=CC(=CC=C2)OC(=O)NC3=CC=C(C=C3)C(=O)O.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CCC1(CCCCN(C1)C)C2=CC(=CC=C2)OC(=O)NC3=CC=C(C=C3)C(=O)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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